molecular formula C22H23N3O10 B584182 4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-|A-D-galactopyranoside CAS No. 124167-43-7

4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-|A-D-galactopyranoside

Cat. No. B584182
CAS RN: 124167-43-7
M. Wt: 489.437
InChI Key: NUCMFNFBECGZSA-VOFPXKNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranoside is a powerful tool used in biomedicine for the detection and analysis of glycosidases . This compound acts as a synthetic substrate that is hydrolyzed by glycosidases, enabling the identification and assessment of these enzymes’ activity . It finds applications in drug discovery and the study of various diseases related to enzyme dysfunction like lysosomal storage disorders and viral infections .


Synthesis Analysis

The synthesis of this compound involves the reaction of either 3,4,6-tri-0-acetyl-2-azido-2-deoxy-a- or -P-D-galactopyranosyl chloride with a twofold excess of 4-methylumbelliferone and silver trifluoromethanesulfonate in dichloromethane containing an equimolar amount of sym-collidine . This yields 4-methylumbelliferyl tri-O-acetyl-2-azido-2-deoxy-a-~-galactopyranoside in 33% yield . The P anomer was formed in 20 and 10% yields, respectively .


Molecular Structure Analysis

The molecular formula of this compound is C22H23N3O10 . The IUPAC name is [(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate .


Chemical Reactions Analysis

This compound is a common biomedical research substrate that detects β-galactosidase activity by enzymatic hydrolysis . The resultant 4-methylumbelliferone yields a fluorescent signature, useful in detecting lysosomal storage disease .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 489.43 . More detailed physical and chemical properties were not found in the retrieved information.

Scientific Research Applications

Detection of Glycosidases

This compound is a synthetic substrate that is hydrolyzed by glycosidases . It is used extensively in biomedicine for the identification and assessment of glycosidase activity. This application is crucial in drug discovery and studying diseases related to enzyme dysfunction, such as lysosomal storage disorders and viral infections .

Diagnostic Microbiology

The compound’s ability to produce a fluorescent signature upon enzymatic hydrolysis makes it a valuable tool in diagnostic microbiology. It is used to detect specific cellular glycosidases activities, which can help in the identification of microorganisms in food and ensure food safety .

Newborn Screening for Lysosomal Storage Disorders (LSDs)

In newborn screening, the compound is used to detect β-galactosidase activity. The resulting fluorescence helps in the early detection of LSDs, which is vital for timely treatment and management of these disorders .

Analysis of Glycan Structures in Bovine Milk

The compound aids in predicting glycan structures and potential bioactivities in bovine milk. This application is significant for understanding the nutritional and therapeutic properties of milk .

Characterization of Vegetables

4-Methylumbelliferyl glycosides, derived from this compound, are employed to characterize and identify vegetables. This is done by monitoring the glycosidase activities, which vary among different types of vegetables .

Research in Fertility

The compound is used in fertility research, particularly in investigating the molecular mechanisms involved in sperm-oocyte binding and gamete-oviductal epithelium interactions. This research is fundamental to understanding reproductive biology and addressing fertility issues .

Fluorescence-Based Detection Techniques

Its fluorescent properties are exploited in various analytical techniques, including enzyme assays and high-performance liquid chromatography (HPLC). This application is essential for precise measurement and analysis in biochemical research .

Stereoselective Synthesis of Glycosides

An improved Helferich method for the stereoselective synthesis of 4-Methylumbelliferyl glycosides, which includes this compound, is used for the detection of microorganisms. This method enhances the ease and yield of glycosylation reactions, contributing to advancements in synthetic chemistry .

Future Directions

The compound is already being used in biomedicine for the detection and analysis of glycosidases . It finds applications in drug discovery and the study of various diseases related to enzyme dysfunction like lysosomal storage disorders and viral infections . Future research may continue to explore its potential uses in these and other areas.

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O10/c1-10-7-18(29)34-16-8-14(5-6-15(10)16)33-22-19(24-25-23)21(32-13(4)28)20(31-12(3)27)17(35-22)9-30-11(2)26/h5-8,17,19-22H,9H2,1-4H3/t17-,19-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCMFNFBECGZSA-VOFPXKNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654864
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124167-43-7
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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